molecular formula C24H28N2O B7734616 2,6-Bis(4-(dimethylamino)benzylidene)cyclohexanone

2,6-Bis(4-(dimethylamino)benzylidene)cyclohexanone

Cat. No. B7734616
M. Wt: 360.5 g/mol
InChI Key: XRJCFZUOXQVWGF-NWILIBCHSA-N
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Description

2,6-Bis(4-(dimethylamino)benzylidene)cyclohexanone is a useful research compound. Its molecular formula is C24H28N2O and its molecular weight is 360.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Acidochromic and Solvatochromic Behavior : Badal et al. (2020) synthesized derivatives of 2,6-dibenzylidene cyclohexanone, including 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone, and studied their acidochromic and solvatochromic behaviors. They discovered significant acidochromic behavior due to protonation of the N,N-dimethylamino group. This property is linked to potential applications in pH sensing materials and various colorimetric sensors (Badal, M. et al., 2020).

  • Optical pH Indicator : Xu et al. (2013) synthesized a fluorescent phosphinimine derivative of 2,6-bis(4-triphenylphosphiniminebenzylidene)-4-methyl-cyclohexanone using a catalyst-free method. They highlighted its potential application as a reversible optical pH indicator due to the color and fluorescence changes in response to varying pH levels (Xu, L. et al., 2013).

  • Spectral and Structural Analysis : James et al. (2006) conducted an in-depth vibrational spectral analysis of 2,6-bis(p-N,N-dimethyl benzylidene)cyclohexanone using Raman and infrared spectroscopy. They reported its 'half-chair' conformation and discussed the expanded conjugation effects, suggesting implications for material characterization and molecular design (James, C. et al., 2006).

  • Second-Order Nonlinear Optical Properties : Kawamata et al. (1996) studied the second-order nonlinear optical properties of 2,6-bis(4′-dimethylamino-benzylidene)cyclohexanone (DMABCH). They found that DMABCH exhibits significant second-harmonic generation, indicating its potential use in nonlinear optical materials and photonic applications (Kawamata, J. et al., 1996).

  • Synthesis and Spectroscopic Properties : Wei et al. (2011) synthesized (2E,6E)-2,6-Bis(2,3,4-tri-methoxy-benzylidene)cyclohexanone and analyzed its spectroscopic properties. They observed non-classic hydrogen bonds and discussed the crystal structure stabilized by intermolecular interactions. This research adds to the understanding of the compound's structural dynamics (Wei, X. et al., 2011).

  • Biological Activities and Docking Studies : Lotfy et al. (2017) synthesized bis benzylidne cyclohexanone derivatives and evaluated their biological activities. They found that some derivatives exhibit potent α-glucosidase inhibitory activity and antileishmanial effects. Additionally, docking studies were performed to understand their interaction with target receptors, suggesting potential pharmaceutical applications (Lotfy, G. et al., 2017).

properties

IUPAC Name

(2E,6E)-2,6-bis[[4-(dimethylamino)phenyl]methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O/c1-25(2)22-12-8-18(9-13-22)16-20-6-5-7-21(24(20)27)17-19-10-14-23(15-11-19)26(3)4/h8-17H,5-7H2,1-4H3/b20-16+,21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJCFZUOXQVWGF-NWILIBCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)N(C)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(4-(dimethylamino)benzylidene)cyclohexanone

CAS RN

18977-38-3
Record name NSC33270
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33270
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-BIS(4-(DIMETHYLAMINO)BENZYLIDENE)-1-CYCLOHEXANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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